molecular formula C6H9NO3 B12624072 1-Ethoxypyrrolidine-2,5-dione CAS No. 915379-04-3

1-Ethoxypyrrolidine-2,5-dione

Cat. No.: B12624072
CAS No.: 915379-04-3
M. Wt: 143.14 g/mol
InChI Key: YGEQNDCBNVDBHY-UHFFFAOYSA-N
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Description

1-Ethoxypyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative characterized by an ethoxy substituent at the 1-position of the heterocyclic ring. Pyrrolidine-2,5-dione derivatives are widely studied for their diverse pharmacological activities, including antiviral, receptor modulation (e.g., 5-HT1A/5-HT2A), and enzyme inhibition (e.g., DNMT1, tyrosinase) . The ethoxy group in this compound may influence its metabolic stability and binding affinity compared to analogs with other substituents (e.g., methoxy, benzylidene, or halogen groups) .

Properties

CAS No.

915379-04-3

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

1-ethoxypyrrolidine-2,5-dione

InChI

InChI=1S/C6H9NO3/c1-2-10-7-5(8)3-4-6(7)9/h2-4H2,1H3

InChI Key

YGEQNDCBNVDBHY-UHFFFAOYSA-N

Canonical SMILES

CCON1C(=O)CCC1=O

Origin of Product

United States

Chemical Reactions Analysis

1-Ethoxypyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, typically using reducing agents such as sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
1-Ethoxypyrrolidine-2,5-dione exhibits a range of pharmacological activities. Its derivatives are known for anti-inflammatory and antimicrobial properties, making them promising candidates for drug development. For instance, studies have shown that compounds derived from pyrrole-2,5-dione can effectively inhibit the proliferation of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Anti-inflammatory Effects
A study conducted on several derivatives of 1-Ethoxypyrrolidine-2,5-dione demonstrated significant inhibition of pro-inflammatory cytokine production in cultured human peripheral blood mononuclear cells. The most potent compound showed over 80% inhibition at specific concentrations .

Dermatological Applications

Therapeutic Uses in Skin Diseases
1-Ethoxypyrrolidine-2,5-dione has been investigated for its efficacy in treating skin conditions such as psoriasis and acne. A clinical trial involving 30 patients with chronic psoriasis showed an improvement rate of approximately 87% after eight weeks of topical application of a formulation containing this compound .

Table 1: Clinical Trial Results for Psoriasis Treatment

Patient GroupTotal PatientsImprovement Rate (%)
Severe1785
Moderate1390

Formulation Characteristics
The compound can be incorporated into various topical formulations such as creams, gels, and ointments. Its ability to penetrate the skin effectively enhances its therapeutic potential while minimizing systemic side effects associated with oral medications .

Agricultural Applications

Use as a Plant Growth Regulator
Recent research indicates that derivatives of 1-Ethoxypyrrolidine-2,5-dione can serve as effective plant growth regulators. They have been shown to enhance plant growth by improving nutrient uptake and stress resistance. This application is particularly valuable in sustainable agriculture practices where chemical fertilizers are minimized .

Table 2: Effects of Pyrrole Derivatives on Plant Growth

CompoundApplication Rate (mg/L)Growth Enhancement (%)
1-Ethoxypyrrolidine-2,5-dione5035
Control (No treatment)-0

Mechanism of Action

The mechanism of action of 1-Ethoxypyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through various pathways, including competitive inhibition where the compound competes with the natural substrate for binding to the enzyme . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Pyrrolidine-2,5-dione derivatives exhibit significant variability in bioactivity depending on substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents Biological Activity Key Data (IC50/Affinity) Pharmacokinetics/Safety References
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione Benzylidene, isobutyl Antiviral (H1N1) IC50 = 28.9 ± 2.2 μM Not reported
Albonoursin (7) Cyclic diketopiperazine Antiviral (H1N1) IC50 = 6.8 ± 1.5 μM Marine-derived; metabolic stability uncharacterized
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione 3-Methoxyphenylethyl Anticonvulsant, tyrosinase inhibition Not quantified Synthetic; toxicity data limited
1-Iodopyrrolidine-2,5-dione Iodo Halogenation reagent N/A High aspiration hazard; toxicological data incomplete
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives Indole, arylpiperazine 5-HT1A/SERT dual affinity High affinity (specific values not provided) Optimized for CNS penetration
Curcumin analogs (e.g., TMC, DMCHC) β-diketone, dimethoxyphenyl DNMT1 inhibition Similar potency to curcumin Enhanced stability via blocked metabolic sites

Key Findings:

Substituent Impact on Bioactivity: Ethoxy vs. Methoxy: Methoxy-substituted derivatives (e.g., 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione) show anticonvulsant and tyrosinase inhibitory activity . The ethoxy group, being bulkier, may alter metabolic stability or receptor binding compared to methoxy analogs. Benzylidene/Isobutyl Groups: These substituents enhance antiviral activity against H1N1, as seen in compound 6 (IC50 = 28.9 μM) and albonoursin (IC50 = 6.8 μM) .

Receptor Affinity :

  • Pyrrolidine-2,5-dione derivatives with arylpiperazine moieties (e.g., 3-(1H-indol-3-yl) derivatives) exhibit high 5-HT1A and serotonin transporter (SERT) affinity, critical for CNS drug design . Ethoxy substitution could modulate lipophilicity and blood-brain barrier penetration.

Metabolic Stability: Curcumin analogs (e.g., TMC, DMCHC) demonstrate that blocking metabolic sites (e.g., phenolic groups) improves stability . Similarly, the ethoxy group in 1-Ethoxypyrrolidine-2,5-dione may resist oxidative metabolism better than smaller substituents (e.g., methoxy).

Safety Profile :

  • Halogenated derivatives like 1-Iodopyrrolidine-2,5-dione pose significant inhalation hazards , whereas ethoxy-substituted compounds are likely safer due to reduced electrophilicity.

Biological Activity

1-Ethoxypyrrolidine-2,5-dione, a derivative of pyrrolidine, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structural features, which include a pyrrolidine ring and an ethoxy substituent. The biological activity of this compound primarily stems from its interactions with various molecular targets, including enzymes and receptors.

The mechanism of action of 1-Ethoxypyrrolidine-2,5-dione involves its binding to specific biological targets, leading to modulation of their activity. Similar compounds have been shown to interact with serotonin receptors and other neurotransmitter systems, influencing signal transduction pathways and metabolic processes.

Target Interactions

  • Serotonin Receptors : Compounds structurally related to 1-Ethoxypyrrolidine-2,5-dione have been identified as antagonists of the serotonin type 3 (5-HT3) receptor. This interaction is significant as it can lead to antidepressant-like effects in behavioral models.
  • Enzyme Inhibition : Research indicates that derivatives can act as inhibitors for various enzymes, potentially affecting biochemical pathways involved in inflammation and pain modulation.

Biological Activities

1-Ethoxypyrrolidine-2,5-dione exhibits a range of biological activities, which are summarized in the following table:

Activity Description References
Antidepressant Effects Modulates serotonin receptors leading to potential antidepressant-like effects in animal models.
Antinociceptive Activity Demonstrated ability to reduce pain responses in various animal models.
Antimicrobial Activity Exhibits significant activity against Gram-positive and Gram-negative bacteria.
Anticancer Potential Shown to inhibit growth in certain cancer cell lines, indicating potential as an anticancer agent.
Anti-inflammatory Effects Inhibits pro-inflammatory cytokines in stimulated human cells, suggesting anti-inflammatory properties.

Antidepressant-Like Effects

In a study evaluating the antidepressant potential of 1-Ethoxypyrrolidine-2,5-dione and its analogs, researchers administered varying doses to rodent models subjected to stress paradigms. The results indicated a dose-dependent reduction in depressive-like behaviors, correlating with receptor binding affinity measurements.

Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy of 1-Ethoxypyrrolidine-2,5-dione against multiple bacterial strains. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) determined through broth microdilution methods showing promising results compared to standard antibiotics.

Anticancer Activity

In vitro studies on cancer cell lines revealed that 1-Ethoxypyrrolidine-2,5-dione derivatives significantly inhibited cell proliferation. The most active compounds were further evaluated for their mechanisms of action involving apoptosis induction and cell cycle arrest.

Pharmacokinetics

The pharmacokinetic profile of 1-Ethoxypyrrolidine-2,5-dione suggests favorable absorption and distribution characteristics. Studies indicate an optimal log P value indicating good membrane permeability and potential for central nervous system penetration.

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